molecular formula C13H17N3O2S B256496 2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile

2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile

Cat. No.: B256496
M. Wt: 279.36 g/mol
InChI Key: DIZABGAQTQYXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile: is an organic compound with the molecular formula C13H17N3O2S It is characterized by the presence of a benzonitrile group attached to a sulfonyl group, which is further connected to an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile typically involves the reaction of 4-ethylpiperazine with a sulfonyl chloride derivative of benzonitrile. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-50°C).

    Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler analog that lacks the benzonitrile and sulfonyl groups.

    4-Methylpiperazine: Similar to 1-ethylpiperazine but with a methyl group instead of an ethyl group.

    2-[(4-Methylpiperazin-1-yl)sulfonyl]benzonitrile: A closely related compound with a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness

2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzonitrile group allows for additional reactivity and potential interactions with biological targets, while the sulfonyl group enhances the compound’s stability and binding affinity. The ethylpiperazine moiety provides a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)sulfonylbenzonitrile

InChI

InChI=1S/C13H17N3O2S/c1-2-15-7-9-16(10-8-15)19(17,18)13-6-4-3-5-12(13)11-14/h3-6H,2,7-10H2,1H3

InChI Key

DIZABGAQTQYXLK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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